molecular formula C12H16FN B1627025 2-(3-Fluoro-benzyl)-piperidine CAS No. 955288-46-7

2-(3-Fluoro-benzyl)-piperidine

Cat. No.: B1627025
CAS No.: 955288-46-7
M. Wt: 193.26 g/mol
InChI Key: IJYLFSLDAUJVGV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecule Design

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds. nih.govbohrium.com Its significance can be attributed to several key factors:

Structural Versatility: The piperidine ring is not planar and can adopt various conformations, most notably chair and boat forms. atamanchemicals.com This conformational flexibility allows molecules containing this scaffold to adapt their shape to fit precisely into the binding sites of biological targets like enzymes and receptors. atamanchemicals.com

Synthetic Accessibility: A wide array of synthetic methods are available for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.gov

These characteristics have led to the incorporation of the piperidine scaffold into a diverse range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. bohrium.comatamanchemicals.com

Strategic Role and Impact of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, being small and highly electronegative, can profoundly influence a molecule's behavior in a biological system. tandfonline.comnih.gov

The substitution of a hydrogen atom with a fluorine atom generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. mdpi.combenthamscience.com This property is crucial for a drug's ability to pass through cell membranes and reach its target within the body. mdpi.comtandfonline.com By strategically placing fluorine atoms, medicinal chemists can modulate a compound's lipophilicity to achieve the desired balance for optimal absorption and distribution. nih.govmdpi.com

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comnumberanalytics.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450. tandfonline.comannualreviews.org By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the breakdown of the drug can be slowed, leading to a longer duration of action. numberanalytics.comannualreviews.org Fluorine can also enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. bohrium.combenthamdirect.com

Overview of the 2-(3-Fluoro-benzyl)-piperidine Fragment as a Core Structure in Compound Development

The this compound fragment brings together the advantageous properties of both the piperidine scaffold and fluorine substitution. The piperidine ring provides a versatile and proven three-dimensional structure for interacting with biological targets. The 3-fluoro-benzyl group introduces the benefits of fluorination, including potentially enhanced metabolic stability and modulated electronic properties. nih.govbohrium.com The "3-fluoro" substitution pattern on the benzyl (B1604629) ring is a specific choice that can influence the molecule's electronic and conformational properties in a distinct way compared to other substitution patterns. The synthesis of this and related fluorinated benzyl piperidines has been described in the scientific literature, often involving the reaction of a substituted benzyl halide with piperidine. sphinxsai.com This core structure serves as a valuable starting point for the development of new chemical entities with potentially improved therapeutic profiles.

Detailed Research Findings

PropertyInfluence of Piperidine ScaffoldInfluence of 3-Fluoro Substitution
Conformation Provides a flexible three-dimensional structure. atamanchemicals.comCan alter the preferred conformation of the benzyl group, potentially influencing binding. nih.gov
Basicity The nitrogen atom is basic, allowing for salt formation. atamanchemicals.comThe electron-withdrawing nature of fluorine can reduce the basicity of the piperidine nitrogen. bohrium.com
Lipophilicity Inherently lipophilic, aiding membrane permeability. researchgate.netIncreases overall lipophilicity, potentially enhancing absorption. mdpi.com
Metabolic Stability Can be susceptible to metabolism.The C-F bond is strong, potentially blocking metabolic attack on the benzyl ring. tandfonline.comannualreviews.org
Target Interactions Provides a framework for specific binding. atamanchemicals.comCan participate in specific interactions with the target protein and alter electronic properties for improved binding. bohrium.combenthamdirect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLFSLDAUJVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588842
Record name 2-[(3-Fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955288-46-7
Record name 2-[(3-Fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Fluoro Benzyl Piperidine and Its Analogues

Direct Synthesis Approaches for Mono-(3-Fluoro-benzyl)-piperidine

Direct synthesis methods offer straightforward access to fluorobenzyl-piperidines. These approaches typically involve the formation of a bond between a pre-existing piperidine (B6355638) ring and a fluorobenzyl group, or the construction of the piperidine ring from a fluorobenzyl-containing precursor. One common strategy involves the addition of a substituted phenylmagnesium bromide to a pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net

Nucleophilic substitution is a fundamental method for the functionalization of piperidines. A common application is the N-alkylation of the piperidine ring, where the nitrogen atom acts as a nucleophile. This reaction is frequently used to synthesize N-benzyl substituted piperidines. For instance, the reaction of piperidine with various fluorinated benzyl (B1604629) chlorides or bromides proceeds via a metathesis reaction to yield the corresponding N-fluorobenzyl-piperidine derivatives. sphinxsai.com While this approach directly functionalizes the nitrogen atom, related strategies can be adapted for C-functionalization at the 2-position, often starting with a functionalized piperidine or a precursor like a 2-piperidone. researchgate.net The diastereoselective synthesis of substituted monofluorinated piperidines can also be achieved through nucleophilic substitution, although this often requires precursors with pre-defined stereochemistry. nih.gov

The outcome of nucleophilic substitution reactions is highly dependent on the chosen conditions. In the synthesis of mono-(fluorobenzyl)-piperidines, the reaction is often performed by refluxing the reactants in a suitable solvent. sphinxsai.com Benzene is a commonly used solvent for the reaction between piperidine and fluorobenzyl chlorides. sphinxsai.com The presence of a stoichiometric amount of a base, such as triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation. sphinxsai.com The purification of the final products is typically achieved using column chromatography on silica (B1680970) gel with an eluent system like hexane-ethyl acetate. sphinxsai.com

Table 1: Synthesis of N-(Fluorobenzyl)-piperidine Derivatives via Nucleophilic Substitution sphinxsai.com
ReactantsProductSolventBaseYield
Piperidine + 2-Fluorobenzyl chloride1-(2-Fluorobenzyl)-piperidineBenzeneTriethylamine86%
Piperidine + 3-Fluorobenzyl chloride1-(3-Fluorobenzyl)-piperidineBenzeneTriethylamineNot specified
Piperidine + 4-Fluorobenzyl chloride1-(4-Fluorobenzyl)-piperidineBenzeneTriethylamineNot specified

Advanced Stereoselective Synthesis of Fluorinated Piperidine Derivatives

Creating fluorinated piperidine derivatives with specific stereochemistry requires more advanced synthetic methods. These techniques are crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Approaches include asymmetric hydrogenation, enzymatic reactions, and metal-catalyzed cyclizations, which allow for high levels of enantio- and diastereocontrol. nih.govdicp.ac.cn

Asymmetric hydrogenation is a powerful tool for establishing chirality. One effective strategy for producing chiral fluorinated piperidines involves the asymmetric hydrogenation of a fluoroenamide. scientificupdate.com This substrate can be prepared in a high-yielding sequence starting from a 3-fluoro-4-aminopyridine, which undergoes benzoylation and subsequent activation of the pyridine (B92270) ring to form a benzyl pyridinium (B92312) salt. scientificupdate.com Partial reduction of this salt with sodium borohydride (B1222165) yields the target fluoroenamide. scientificupdate.com The subsequent hydrogenation step, using a chiral catalyst, can stereoselectively reduce the double bond to create the desired chiral piperidine. scientificupdate.com Another approach is the rhodium-catalyzed reductive transamination of pyridinium salts, which can produce a variety of chiral fluoropiperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be effective for accessing cis-configured piperidine esters. rsc.org

Table 2: Asymmetric Reductive Transamination for Fluoropiperidine Synthesis researchgate.net
CatalystHydrogen SourceSolvent SystemTemperatureKey Features
[Cp*RhCl2]2 (1 mol%)Formic Acid (HCOOH)DCM/H2O (15:1)40 °CRapid preparation of chiral fluoropiperidines from pyridinium salts.

Biocatalysis offers a highly selective alternative to traditional chemical methods for creating chiral centers. Enzymatic dynamic asymmetric transamination of a fluoroketone is a viable route to chiral fluorinated piperidines. scientificupdate.com This process often utilizes a library of commercially available transaminases with pyridoxal-5'-phosphate (PLP) as a cofactor and an amine source like isopropylamine. scientificupdate.com The reaction is typically run at a high pH to facilitate the epimerization of the ketone, allowing for a dynamic process that can convert the racemic starting material into a single enantiomer of the product amine with high enantiomeric excess. scientificupdate.com By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target 2-substituted piperidine can be accessed from ω-chloroketones. acs.org

The optimized conditions for such a process can involve using a borate (B1201080) buffer at pH 10.5, a specific concentration of the amine donor, and a co-solvent like DMSO at a controlled temperature to achieve good yield and high diastereomeric and enantiomeric ratios. scientificupdate.com

Transition metal-catalyzed reactions provide powerful methods for constructing the piperidine ring itself. These techniques often involve the cyclization of linear precursors. For example, cobalt-porphyrin complexes can catalyze the formation of six-membered piperidine rings directly from linear aldehydes in high yields. nih.govdntb.gov.ua This reaction proceeds through a radical cyclization pathway involving cobalt(III)-carbene radical intermediates. nih.govdntb.gov.ua

Other metals have also been employed effectively. Copper complexes can catalyze the intramolecular C-H amination of N-fluoride amides to synthesize piperidines. acs.org Iron(III) chloride (FeCl3) has been used to catalyze a highly diastereoselective synthesis of substituted piperidines. acs.org Furthermore, palladium-catalyzed reactions, such as the carboamination of alkenes, can be used for the stereocontrolled synthesis of bicyclic piperidine analogues. acs.org These diverse metal-catalyzed approaches highlight the versatility of transition metals in constructing complex heterocyclic scaffolds. researchgate.net

Radical Cyclization Approaches to Piperidine Scaffolds

Radical cyclization represents a powerful method for the construction of piperidine rings, allowing for the formation of polysubstituted derivatives. rsc.org This approach typically involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring.

One notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. nih.govorganic-chemistry.org The efficiency and diastereoselectivity of this cyclization can be highly dependent on the radical initiator and hydrogen atom donor employed. For instance, the use of tributyltin hydride typically affords the trans piperidines with moderate diastereoselectivity. nih.gov However, a significant enhancement in diastereoselectivity has been observed when tris(trimethylsilyl)silane (B43935) is used. nih.gov This improvement is attributed to a cascade process involving the initial cyclization, a subsequent 1,5-radical translocation, and a Smiles-type rearrangement, which selectively removes the minor stereoisomer. nih.gov The slower trapping of the piperidine radical by tris(trimethylsilyl)silane compared to tributyltin hydride facilitates this rearrangement cascade, leading to higher diastereomeric ratios. nih.gov

Another approach utilizes the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes to synthesize piperidines. nih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to an enamine and subsequent iminium ion formation, which is then reduced to the final piperidine product. nih.gov

Radical Cyclization Approach Precursor Key Reagents Product Key Findings
Intramolecular Cyclization7-substituted-6-aza-8-bromooct-2-enoatesTributyltin hydride or Tris(trimethylsilyl)silane2,4-disubstituted piperidinesTris(trimethylsilyl)silane significantly enhances diastereoselectivity (up to 99:1) compared to tributyltin hydride (3:1 to 6:1). nih.gov
Reductive Hydroamination/CyclizationAlkynes with a pendant amineAcid catalyst, Reducing agentSubstituted piperidinesProceeds via an iminium ion intermediate; reaction success is sensitive to substituents on the aryl ring. nih.gov

Hydroboration/Hydrogenation Cascade Methods

The reduction of substituted pyridines is a direct and common method for synthesizing the corresponding piperidines. Among the various reduction techniques, cascade reactions involving hydroboration and hydrogenation have emerged as effective strategies, particularly for controlling stereoselectivity.

A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source can produce various piperidine derivatives with good yields and high cis-selectivity. organic-chemistry.org More advanced methods employ a B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade. acs.orgfigshare.com This method is particularly effective for the reduction of 2,3-disubstituted pyridines, generating cis-piperidines in high yields. acs.org Mechanistic studies suggest a cooperative role for the pyridine substrate and the piperidine product, which act as bases in conjunction with the borane catalyst to activate molecular hydrogen. acs.orgfigshare.com The tolerance of this method to a wide range of functional groups makes it suitable for the synthesis of biologically active molecules. acs.org

Rhodium-catalyzed double hydroboration followed by hydrogenation offers a regiodivergent route to a variety of functionalized piperidines. acs.org By selecting the appropriate ligand (e.g., Xantphos or dppp), a single pyridine substrate can be selectively converted into different pairs of functionalized piperidine isomers, providing access to molecular architectures not easily achievable through conventional hydrogenation. acs.org

Another versatile cascade process involves a rhodium(I)-catalyzed C–H activation and alkyne coupling, followed by electrocyclization and subsequent reduction with an acid/borohydride system. nih.gov This one-pot procedure transforms simple α,β-unsaturated imines and alkynes into highly substituted 1,2,3,6-tetrahydropyridines with excellent yields and high diastereoselectivity. nih.gov

Cascade Method Catalyst System Substrate Product Key Features
Borane-Catalyzed Transfer HydrogenationMetal-free, Borane catalystPyridinescis-PiperidinesUses ammonia borane as a hydrogen source; good yields and cis-selectivity. organic-chemistry.org
B(C₆F₅)₃-Catalyzed CascadeB(C₆F₅)₃2,3-disubstituted Pyridinescis-PiperidinesHigh yields and selectivity; broad functional group tolerance. acs.orgfigshare.com
Rh-Catalyzed Double Hydroboration/Hydrogenation[Rh(cod)Cl]₂ with bisphosphine ligandPyridinesFunctionalized Piperidine IsomersLigand-controlled regiodivergence allows access to different isomers from the same substrate. acs.org
Rh(I)-Catalyzed C-H Activation Cascade[Rh(coe)₂Cl]₂ with phosphine (B1218219) ligandα,β-unsaturated imines and alkynesHighly substituted 1,2,3,6-tetrahydropyridinesOne-pot synthesis with high diastereomeric purity (>95%). nih.gov

Derivatization Strategies for Expanding the 2-(3-Fluoro-benzyl)-piperidine Chemical Space

Once the this compound core is synthesized, its chemical space can be expanded through various derivatization strategies. These modifications can involve reactions at the piperidine nitrogen or functionalization of the piperidine ring itself to introduce new pharmacophores or modulate physicochemical properties.

General Synthetic Protocols for Building Piperidine Derivatives

A variety of general protocols are available for the derivatization of the piperidine scaffold. The secondary amine of the piperidine ring is a common site for modification. N-alkylation or N-arylation can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, or through more complex coupling reactions. researchgate.net

For instance, reductive amination using an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) is a mild and efficient method for N-alkylation. researchgate.net Other N-functionalization methods include reactions with sulfonyl chlorides (e.g., ROSO₂CH₃) or acyl chlorides. researchgate.net These general strategies allow for the introduction of a wide array of substituents onto the piperidine nitrogen, significantly diversifying the parent structure.

Incorporation into Complex Molecular Architectures (e.g., Spiro Systems, Schiff Bases, Thiazolidinones)

The this compound scaffold can serve as a building block for more complex molecular architectures, including spirocyclic systems, Schiff bases, and other heterocyclic adducts like thiazolidinones.

Spiro Systems: Spiropiperidines, which contain a spirocyclic junction at one of the piperidine carbons, are of significant interest in medicinal chemistry as they introduce conformational rigidity. bepls.comrsc.org The synthesis of such systems can be achieved by constructing a second ring onto a pre-formed piperidine. For example, piperidin-4-one derivatives, which could be synthesized from 2-benzylpiperidine (B184556) precursors, are versatile intermediates for creating spiro heterocycles. nih.govresearchgate.net The reaction of a 1-benzyl-piperidin-4-one with reagents like ethyl formate (B1220265) or ethyl chloroacetate (B1199739) in the presence of an ionic liquid can yield spiro-heterocyclic systems. nih.gov

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.com While the this compound itself is a secondary amine and cannot directly form a Schiff base, it can be derivatized to incorporate a primary amine functionality. For example, N-alkylation of the piperidine with a protected amino-alkyl halide, followed by deprotection, would yield a primary amine that can then be condensed with various aldehydes (e.g., piperonal) to form complex Schiff bases. derpharmachemica.com

Thiazolidinones: Thiazolidin-4-ones are another important class of heterocycles that can be appended to the piperidine core. nih.gov A common synthetic route involves the cyclization of a thiosemicarbazone with an α-haloacetic acid ester. mdpi.com A piperidine derivative containing an aldehyde or ketone functionality can be reacted with a substituted thiosemicarbazide (B42300) to form the necessary thiosemicarbazone intermediate. Subsequent reaction with a reagent like ethyl bromoacetate (B1195939) leads to the formation of the thiazolidin-4-one ring. mdpi.com This strategy allows for the fusion of the piperidine and thiazolidinone scaffolds, creating novel hybrid molecules.

Complex Architecture Synthetic Strategy Key Intermediates/Reagents Resulting Structure
Spiro SystemsCyclization onto a piperidone1-benzyl-piperidin-4-one derivative, Ethyl formate, Ethyl chloroacetateSpiro[piperidine-4,X']-heterocycles bepls.comnih.gov
Schiff BasesCondensation of a primary amine and an aldehydePiperidine with a primary amine side chain, Aldehyde (e.g., piperonal)Piperidine-containing Schiff bases derpharmachemica.com
ThiazolidinonesCyclization of a thiosemicarbazonePiperidine-aldehyde/ketone, Thiosemicarbazide, Ethyl bromoacetatePiperidine-substituted thiazolidin-4-ones mdpi.com

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 3 Fluoro Benzyl Piperidine Derivatives

Ligand-Target Interaction Profiling and Mechanistic Insights

The binding of 2-(3-fluoro-benzyl)-piperidine derivatives to their protein targets is a multifaceted event, driven by a combination of electrostatic and hydrophobic interactions. These interactions dictate the affinity and specificity of the ligand for its receptor.

Role of Piperidine (B6355638) Nitrogen in Receptor Binding (e.g., Hydrogen Bonding with Asp115)

A pivotal interaction for many piperidine-based ligands is the formation of a hydrogen bond between the protonated piperidine nitrogen and a key acidic residue within the receptor's binding pocket. In the context of dopamine (B1211576) D4 receptors, this interaction frequently involves an aspartic acid residue at position 115 (Asp115). nih.govmdpi.com This electrostatic interaction serves as a crucial anchor, properly orienting the ligand within the binding site and contributing significantly to its binding affinity. nih.govmdpi.com Docking studies of various piperidine and morpholine-based dopamine D4 receptor antagonists have consistently highlighted the importance of this salt bridge with Asp115. nih.govsciforum.net The basicity of the piperidine nitrogen makes it a prime candidate for forming such strong ionic interactions, a feature that is often a key determinant of a compound's biological activity. researchgate.net

Specific Binding Site Interactions (e.g., Serine at 5-HT2A Receptor)

The specificity of a ligand for a particular receptor subtype is often determined by subtle differences in the amino acid composition of the binding pocket. For ligands targeting the serotonin (B10506) 5-HT2A receptor, interactions with a serine residue at position 3.36 have been identified as a key determinant of affinity. mdpi.com Molecular docking analyses have shown that some benzoylpiperidine derivatives form a hydrogen bond with this serine residue in the 5-HT2A receptor. mdpi.com This specific interaction is not present in the closely related D2 dopamine receptor, which contains a cysteine at the equivalent position, thus contributing to the ligand's selectivity for the 5-HT2A receptor. mdpi.com

Importance of Three-Dimensional Structure for Optimal Binding to Protein Active Sites

The concept that a molecule's three-dimensional shape is critical for its biological function is a fundamental principle in medicinal chemistry. encyclopedia.pub For this compound derivatives, the specific spatial arrangement of the piperidine ring and the fluorobenzyl substituent dictates how well the molecule fits into the receptor's binding site. The "escape from flatland" approach in drug design emphasizes the advantage of more saturated and three-dimensional structures, which can interact more effectively with the complex topographies of protein binding sites. encyclopedia.pub The conformational flexibility of the piperidine ring, combined with the fixed orientation of the substituents, allows the molecule to adopt a conformation that maximizes its interactions with the receptor, leading to higher affinity and potency.

Stereochemical Considerations in the Biological Activity of this compound Analogues

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many drugs. The different spatial arrangements of enantiomers can lead to significant differences in their interactions with chiral biological targets like receptors and enzymes.

Enantiomer-Specific Potency and Selectivity

For many biologically active piperidine derivatives, the pharmacological activity resides predominantly in one of the enantiomers. For example, in a series of dopamine D4 receptor antagonists, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, with one study reporting a 15-fold difference in activity. nih.gov This enantiomer-specific potency is a direct consequence of the three-dimensional nature of the receptor's binding site, which preferentially accommodates one enantiomer over the other. The specific stereochemistry at the chiral center of the piperidine ring dictates the precise orientation of the substituents, which in turn determines the quality of the interactions with key amino acid residues in the binding pocket. google.com

Compound FeatureInteraction TypeKey Amino Acid Residue(s)ReceptorSignificance
Piperidine Nitrogen Hydrogen Bonding / Salt BridgeAsp115Dopamine D4Anchors the ligand in the binding site. nih.govmdpi.com
Fluorobenzyl Moiety π-π StackingPhe410Dopamine D4Stabilizes the ligand-receptor complex. nih.gov
Benzoylpiperidine Hydrogen BondingSerine (at 3.36)5-HT2AContributes to receptor subtype selectivity. mdpi.com
(S)-enantiomer Stereospecific Binding-Dopamine D4Exhibits significantly higher potency than the (R)-enantiomer. nih.gov

Conformational Preferences of Fluorine Atoms within the Piperidine Ring (e.g., Axial Orientation)

The introduction of fluorine into the piperidine ring has a significant impact on its conformational preferences, often favoring an axial orientation for the fluorine atom. This preference is contrary to the typical behavior of substituents on a six-membered ring, which generally favor the equatorial position to minimize steric hindrance. beilstein-journals.org The axial preference of fluorine in piperidines is attributed to a combination of stabilizing electrostatic interactions and hyperconjugation. nih.govd-nb.info

In protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom (C–F···H–N+) is a primary driving force for the axial conformation. d-nb.info This interaction can be substantial, with the axial conformer being preferred by approximately 5.0 kcal/mol over the equatorial conformer. beilstein-journals.org Additionally, hyperconjugative interactions, specifically the donation of electron density from anti-periplanar C-H bonds into the antibonding orbitals of the C-F and C-N bonds (σC-H → σC-F and σC-H → σC-N), further stabilize the axial orientation. nih.govd-nb.info

The solvent environment also plays a crucial role in the conformational equilibrium. In polar solvents, the axial preference can be enhanced. nih.govresearchgate.net For instance, in N-protected 3,5-difluoropiperidines, increasing the solvent polarity from chloroform (B151607) to DMSO can invert the conformational preference from equatorial to axial fluorine. nih.gov However, in some cases, such as with 4-fluoropiperidinium salts, the equatorial conformer may be favored in aqueous solution due to a larger molecular dipole moment which is better stabilized by the polar solvent. d-nb.info

Systematic studies on a variety of fluorinated piperidines have confirmed the general preference for the axial fluorine orientation, which is influenced by the interplay of these electrostatic, hyperconjugative, and solvent effects. nih.gov This conformational rigidity imposed by the fluorine atom is a valuable tool in medicinal chemistry for designing molecules with well-defined three-dimensional structures. d-nb.info

Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and piperidine rings. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profiles of these compounds for various biological targets.

For instance, in a series of N-benzyl piperidine analogs of GBR 12909, a dopamine transporter (DAT) inhibitor, substitutions on the N-benzyl ring significantly influenced affinity and selectivity for monoamine transporters. nih.gov The introduction of a trifluoromethyl group at the ortho position of the N-benzyl ring in one analog resulted in a compound that acted as an allosteric modulator of the serotonin transporter (SERT) with little affinity for any of the transporters. nih.gov This highlights how a single substituent can dramatically alter the mechanism of action.

In another study focusing on DAT inhibitors, it was found that an electron-withdrawing group at the C(4)-position of the N-benzyl group was beneficial for DAT binding. ebi.ac.uk This led to the identification of analogs with high affinity for the DAT and significant selectivity over both SERT and the norepinephrine (B1679862) transporter (NET). ebi.ac.uk Conversely, for acetylcholinesterase (AChE) inhibitors based on a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold, it was found that substitution on the indanone ring was more effective at enhancing potency than substitution on the benzylpiperidine ring. nih.gov In fact, moderate to large substituents on the benzyl ring, especially at the para position, could diminish potency through steric hindrance. nih.gov

The position of the benzyl group on the piperidine ring is also critical. 2-Benzylpiperidine (B184556) itself is a stimulant with relatively low potency as a monoamine reuptake inhibitor. wikipedia.org However, its derivatives, such as α-keto-2-benzylpiperidine and its analogs with 4-methyl, 4-halo, and 3,4-dichloro substituents, are much more potent dopamine reuptake inhibitors. wikipedia.org This demonstrates that modifications to both the benzyl and piperidine moieties can lead to significant gains in biological activity.

The following table summarizes the effects of different substituents on the biological activity of benzylpiperidine derivatives based on several research findings.

Core Scaffold Substituent & Position Effect on Biological Activity Target Reference
N-benzyl piperidine2-Trifluoromethyl on N-benzylAllosteric modulator of SERTSERT nih.gov
4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidinesElectron-withdrawing group at C(4) of N-benzylIncreased affinityDAT ebi.ac.uk
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineModerate to large groups on benzyl ring (para-position)Diminished potencyAChE nih.gov
2-benzylpiperidineα-keto, 4-methyl, 4-halo, 3,4-dichloroIncreased potencyDAT wikipedia.org
N-(ureidoalkyl)-benzyl-piperidinesN-(ureidoalkyl) substituentsImproved binding potencyCCR3 acs.org
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazoleSulfonamide conjugatesGood binding affinityCDK8 tandfonline.com
4-(4'-bromophenyl)-4-piperidinolPhenacyl derivatives with nitro or dimethoxy groupsSignificant analgesic effectOpioid receptor researchgate.net

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govuniroma1.it These approaches are particularly relevant in the context of this compound research to enhance potency, selectivity, and pharmacokinetic profiles, or to move into new chemical space for patentability. nih.govuniroma1.it

One common bioisosteric replacement is the substitution of a hydrogen atom with fluorine. This seemingly minor change can significantly impact a molecule's properties, including metabolic stability and membrane permeability. nih.govacs.org In the context of the this compound scaffold, the fluorine atom on the benzyl ring is a bioisosteric replacement for a hydrogen atom, which can lead to improved central nervous system penetration. ontosight.ai

Scaffold hopping involves replacing the central piperidine ring with a different core structure that maintains the essential pharmacophoric features. For example, in the development of GluN2B receptor antagonists, researchers attempted to replace the 4-benzylpiperidine (B145979) scaffold with fluorinated phenylalkylamine substructures combined with various heterocyclic scaffolds like benzoxazol-2-one and indole (B1671886). researchgate.net This particular scaffold hop, however, led to a loss of affinity, demonstrating that not all hops are successful and require careful design and evaluation. researchgate.net In another instance, the piperazine (B1678402) ring in a series of dopamine transporter (DAT) inhibitors was bioisosterically replaced with aminopiperidines and piperidine amines to improve metabolic stability. nih.gov

Bicyclic structures have also been explored as bioisosteres for the piperidine ring. For example, 2-azaspiro[3.3]heptane has been proposed and successfully used as a piperidine mimic in numerous bioactive compounds. researchgate.net More recently, 1-azaspiro[3.3]heptane has been introduced as a new generation piperidine bioisostere, offering similar basicity and lipophilicity but with improved metabolic stability. researchgate.net Such replacements for the piperidine core in this compound could potentially lead to derivatives with enhanced drug-like properties.

The goal of these strategies is to create new chemical entities that retain or improve upon the biological activity of the parent compound while offering advantages in terms of synthesis, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it

The following table provides examples of scaffold hopping and bioisosteric replacements in research related to benzylpiperidine derivatives.

Original Scaffold/Group Replacement Scaffold/Group Rationale/Outcome Target/Application Reference
4-BenzylpiperidineFluorinated phenylalkylamines with benzoxazol-2-one or indole scaffoldsTo replace the benzylpiperidine moiety; resulted in loss of affinity.GluN2B antagonists researchgate.net
PiperazineAminopiperidines and piperidine aminesTo improve metabolic stability; led to compounds with moderate to high DAT affinity and stability.DAT inhibitors nih.gov
Piperidine2-Azaspiro[3.3]heptaneTo mimic the piperidine ring; successfully used in many bioactive compounds.Various researchgate.net
Piperidine1-Azaspiro[3.3]heptaneTo create a new generation of piperidine bioisosteres with improved metabolic stability.Various researchgate.net
HydrogenFluorineTo improve metabolic stability and membrane permeability.Various nih.govacs.org

Preclinical Pharmacological Spectrum and Mechanisms of Action for 2 3 Fluoro Benzyl Piperidine Derivatives

Modulation of Neurotransmitter Systems and Receptors

Derivatives of 2-(3-fluoro-benzyl)-piperidine have been shown to interact with several key neurotransmitter systems, including dopaminergic, serotonergic, and opioid pathways. These interactions are fundamental to their potential therapeutic effects.

Research has identified certain this compound derivatives as potent antagonists of the dopamine (B1211576) D4 receptor (D4R). nih.gov The D4 receptor, part of the D2-like family of dopamine receptors, is implicated in various central nervous system disorders. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the piperidine (B6355638) scaffold can significantly influence D4R antagonist activity. For instance, a 3-fluorobenzyl group on the piperidine nitrogen has been explored in the development of selective D4R antagonists. nih.gov In one study, the 3-fluorobenzyl compound 8h showed a binding affinity (Ki) of 1,939 nM for the D4 receptor. nih.gov Further substitution, such as the addition of another fluorine atom, was found to potentially regain potency. nih.gov The development of selective D4R antagonists is of interest for their potential role in conditions like Parkinson's disease-related dyskinesias and addiction. nih.govvanderbilt.edu

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of a this compound Derivative

Compound Structure Receptor Target Binding Affinity (Ki)
8h This compound derivative D4R 1,939 nM

The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, is another significant target for piperidine derivatives. mdpi.comresearchgate.net Antagonism at these receptors is a key mechanism for atypical antipsychotic drugs. google.com The 4-(p-fluorobenzoyl)piperidine fragment is recognized as a crucial pharmacophore for high affinity at the 5-HT2A receptor. mdpi.com While direct data on this compound itself is limited in this context, related structures containing a fluorobenzylpiperidine moiety have shown significant interactions. For example, compounds bearing a p-fluorobenzoylpiperidine moiety have demonstrated high affinity for 5-HT2A receptors, with some derivatives showing selectivity over 5-HT2C receptors. mdpi.comresearchgate.net The interaction of 5-HT2A and 5-HT2C receptors with specific sets of PDZ proteins may contribute to their distinct signal transduction properties. nih.gov

The opioid system presents another avenue for the pharmacological activity of this compound derivatives. Research into non-peptide delta (δ) opioid receptor agonists has included compounds with a 3-fluorobenzyl moiety. For example, DPI-221, a piperazine (B1678402) derivative containing a 3-fluorobenzyl group, has been identified as a novel nonpeptide δ-receptor agonist. nih.gov The δ-opioid receptor is a target for the development of analgesics and treatments for mood disorders. nih.gov Furthermore, the development of opioid receptor antagonists is also an active area of research, with some piperidine derivatives being investigated for this purpose. frontiersin.org The structural framework of fentanyl, a potent μ-opioid agonist, is based on a 4-anilidopiperidine core, highlighting the importance of the piperidine ring in opioid receptor interactions. nih.gov

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for treating Alzheimer's disease. uj.edu.pl The N-benzylpiperidine moiety is a known pharmacophore in many AChE inhibitors, based on the structure of donepezil. uj.edu.placgpubs.org Studies on various piperidine derivatives have demonstrated their potential as cholinesterase inhibitors. For example, a series of 1-benzyl-3,5-bis(4-substituted benzylidene)piperidin-4-ones were synthesized and evaluated for their AChE and butyrylcholinesterase (BuChE) inhibitory activity. While a 3-fluoro substitution was not explicitly detailed in the provided results, compounds with other substitutions on the benzylidene rings showed inhibitory activity in the micromolar range against AChE. acgpubs.org Another study on fluoro-chalcone-substituted amino alkyl derivatives indicated that 3-fluoro-substituted analogs generally exerted weaker AChE inhibitory activity compared to 2- and 4-fluoro-substituted analogs. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Piperidinone Derivatives

Compound Substituent AChE IC50 (µM) BuChE IC50 (µM)
1d 4-nitrobenzylidene 12.55 >50
1g 4-chlorobenzylidene 19.33 17.28

Data from a study on 1-benzyl-3,5-bis(substituted benzylidene)piperidin-4-ones.

Piperidine derivatives are also known to act as inhibitors of monoamine neurotransmitter reuptake, affecting dopamine, serotonin (B10506), and noradrenaline levels in the synapse. google.com This mechanism is central to the action of many antidepressants and treatments for other neuropsychiatric disorders. nih.govnih.gov A patent for piperidine derivatives as neurotransmitter re-uptake inhibitors describes compounds with a piperidine core, though specific data for a 2-(3-fluoro-benzyl) substitution was not detailed. google.com The general structure of these inhibitors often involves a piperidine ring linked to aryl groups. nih.gov Computer-aided predictions have suggested that various piperidine derivatives have a high probability of inhibiting neurotransmitter uptake, which could be beneficial in treating central nervous system diseases. clinmedkaz.org

Enzyme Modulation and Inhibition

Beyond neurotransmitter receptors, this compound derivatives can modulate the activity of various enzymes.

This includes the inhibition of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in the endocannabinoid system. nih.gov A new class of benzylpiperidine derivatives has been discovered as reversible and potent MAGL inhibitors. nih.gov Additionally, piperidine derivatives have been explored as inhibitors of other enzymes such as tyrosinase, which is involved in melanin (B1238610) production, and α-glucosidase, a target for diabetes treatment. researchgate.netmdpi.com For instance, a derivative containing a 4-(4-fluorobenzyl)piperidine fragment was identified as a potent tyrosinase inhibitor with an IC50 value of 7.56 μM. researchgate.net

Table 3: Enzyme Inhibitory Activity of Substituted Piperidine Derivatives

Derivative Class Target Enzyme Key Finding
Benzylpiperidine derivatives Monoacylglycerol Lipase (MAGL) Identified as potent and reversible inhibitors.
4-(4-fluorobenzyl)piperidine derivative Tyrosinase IC50 of 7.56 μM, acting as a mixed-type inhibitor. researchgate.net
Dihydrofuro[3,2-b]piperidine derivatives α-Glucosidase Some derivatives showed significantly stronger inhibitory potency than acarbose. mdpi.com

Ion Channel Modulation

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Derivatives of this compound have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain therapeutics. nih.gov The TRPV1 receptor is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and chemical irritants like capsaicin (B1668287). unife.it Its activation is linked to chronic inflammatory pain and peripheral neuropathy, making its modulation a significant goal for developing non-opioid analgesics. unife.itnih.govtandfonline.com

In structure-activity relationship (SAR) studies of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the replacement of a pyridine (B92270) C-region with a phenyl C-region was found to enhance TRPV1 antagonism. nih.gov Within this series, derivatives featuring a 4-(fluorobenzyl)piperidinyl group exhibited excellent antagonism, with a reported inhibitory constant (Kᵢ) of 0.4 nM. nih.gov Further optimization led to compounds that selectively antagonized capsaicin with Kᵢ values as low as 0.3 nM. nih.gov These potent antagonists demonstrated promising analgesic effects in neuropathic pain models, an action consistent with their in vitro activity at the TRPV1 receptor. nih.gov

Table 1: TRPV1 Antagonistic Activity of Piperidine Derivatives

Derivative Class Specific Derivative Example Activity (Kᵢ) Source
Phenyl C-region propanamides 4-(fluorobenzyl)piperidinyl derivative 0.4 nM nih.gov

This table summarizes the reported inhibitory constants (Kᵢ) for specific classes of piperidine derivatives against the TRPV1 receptor.

Broad-Spectrum Biological Activities Investigated in Preclinical Models

The piperidine scaffold is a common feature in numerous pharmaceuticals and natural alkaloids, known for a wide spectrum of biological effects. mdpi.comencyclopedia.pub Preclinical studies on derivatives of this compound have explored their potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. clinmedkaz.orgencyclopedia.pubresearchgate.net

Antineoplastic Activity (e.g., Cancer Treatment)

Fluorobenzylidene piperidone derivatives have demonstrated significant potential as anticancer agents in preclinical studies. semanticscholar.orgnih.gov A notable example is the synthetic curcuminoid analog 3,5-bis-(2-fluorobenzylidene)-4-piperidone (EF24), which shows potent antineoplastic and anti-inflammatory activity. semanticscholar.org The anticancer mechanism of EF24 involves the suppression of inflammatory pathways and angiogenesis by downregulating key cancer-promoting genes such as COX-2, IL-8, and VEGF. semanticscholar.org Furthermore, it has been found to induce G2/M cell cycle arrest and apoptosis in cancer cells. semanticscholar.org

A conjugate of EF24, designed for imaging, retained its potent antiproliferative effects. nih.gov In a xenograft mouse model of pancreatic cancer, daily administration of this derivative led to a mean tumor volume reduction of 79% and an 82% decrease in tumor weight after three weeks of treatment. nih.gov The broad applicability of the piperidine scaffold in oncology is well-established, with these compounds being recognized as privileged structures in the design of targeted and potent anticancer drugs. researchgate.net

Table 2: In Vivo Antineoplastic Efficacy of an EF24 Derivative

Treatment Group Outcome Result Source
EFAH-Treated Mice Tumor Volume Reduction 79% nih.gov
EFAH-Treated Mice Tumor Weight Reduction 82% nih.gov

This table shows the in vivo anticancer effects of an EF24 derivative (EFAH) in a mouse model of pancreatic cancer over a 3-week period.

Antimicrobial, Antifungal, and Antiviral Effects

Derivatives of this compound have been evaluated for their efficacy against a range of microbial pathogens.

Antimicrobial and Antifungal Activity: A specific derivative, 3-(4-Fluoro-benzyl)-5-(4-chloro-2-piperidin-1yl-thiazole-5-yl-methylene)-thiazolidine-2,4-dione, was synthesized and tested for its antimicrobial properties. tubitak.gov.trscispace.com This compound demonstrated high activity against Escherichia coli, with an inhibition zone comparable to the antibiotic ampicillin. tubitak.gov.trscispace.com Other studies have shown that piperidine derivatives containing a fluoro-modified phenyl group exhibit inhibitory activity against fungal species such as Aspergillus niger and Candida albicans. nih.gov Some piperidine compounds, however, showed no activity against certain fungal species like Fusarium verticilliodes. academicjournals.org

Antiviral Activity: The introduction of fluorine atoms into organic molecules is known to enhance pharmacological properties such as metabolic stability and bioavailability. nih.gov Research into fluorinated piperidine derivatives has highlighted their potential as antiviral agents. nih.govresearchgate.net Studies indicate that these compounds can exhibit inhibitory effects against influenza viruses, suggesting a promising avenue for the development of new antiviral therapies.

Table 3: Antimicrobial Spectrum of Fluoro-benzyl-piperidine Derivatives

Compound Class Target Organism Observed Effect Source
Thiazolyl-thiazolidinedione derivative Escherichia coli High activity, comparable to ampicillin tubitak.gov.trscispace.com
Piperidine derivative with fluoro-phenyl modification Aspergillus niger Inhibitory activity (≥5 mm) nih.gov
Piperidine derivative with fluoro-phenyl modification Candida albicans Inhibitory activity (≥5 mm) nih.gov

This table summarizes the antimicrobial, antifungal, and antiviral activities of various piperidine derivatives from preclinical research.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class is a significant area of investigation. clinmedkaz.orgencyclopedia.pub The derivative 3,5-bis-(2-fluorobenzylidene)-4-piperidone (EF24) has been shown to possess potent anti-inflammatory activity. semanticscholar.org Its mechanism is linked to the suppression of critical inflammatory pathways and the downregulation of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8). semanticscholar.org The analgesic effects observed for some piperidine derivatives are also associated with the inhibition of prostaglandins, key mediators of inflammation. researchgate.net

Antiarrhythmic and Anticonvulsant Potential

The unique chemical structure of piperidine makes it a viable foundation for developing agents with cardiovascular and central nervous system activity. nih.govclinmedkaz.org

Antiarrhythmic Potential: In preclinical models, certain fluorinated piperidine derivatives have demonstrated notable antiarrhythmic effects. nih.gov One study using an aconitine-induced arrhythmia model in rats found that a novel fluorinated ethynylpiperidine derivative exhibited a pronounced preventive antiarrhythmic effect in 90% of cases. nih.gov In silico predictions further support the potential for piperidine derivatives to act as antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org

Anticonvulsant Potential: While direct studies on this compound are limited, research on structurally related compounds suggests potential anticonvulsant activity. Piperazine derivatives, which share a heterocyclic core, have been shown to act as potent antagonists at kainate receptors, a subtype of glutamate (B1630785) receptors, and provide protection against seizures in rodent models. nih.gov Similarly, various benzamide (B126) derivatives have been investigated for their anticonvulsant properties. walshmedicalmedia.com These findings suggest that the broader class of compounds containing such scaffolds may have therapeutic potential in epilepsy. nih.govwalshmedicalmedia.com

Antimalarial and Antiparasitic Applications (e.g., Trypanosoma cruzi Amastigotes)

Derivatives of this compound have shown significant promise as agents against parasitic diseases, including Chagas disease and malaria. encyclopedia.pubnih.govfrontiersin.orgnih.gov

Antiparasitic Activity (Trypanosoma cruzi): In the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, a series of phenyldihydropyrazolone compounds with a piperidine linker were synthesized and evaluated. nih.govfrontiersin.org A derivative featuring a 4-fluorobenzyl substituent on the piperidine linker demonstrated sub-micromolar potency against intracellular T. cruzi amastigotes, with a pIC₅₀ value of 6.1. nih.govfrontiersin.org This indicates a high level of activity against the clinically relevant form of the parasite.

Antimalarial Activity: Studies have also confirmed the potential of piperidine derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. encyclopedia.pubnih.govgoogle.com 1,4-disubstituted piperidine derivatives have exhibited potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Table 4: Antiparasitic and Antimalarial Activity of Piperidine Derivatives

Compound Class Target Organism Activity Metric Reported Value Source
Phenyldihydropyrazolone with 4-fluorobenzyl piperidine linker Trypanosoma cruzi amastigotes pIC₅₀ 6.1 nih.govfrontiersin.org
1,4-disubstituted piperidine derivative (Compound 13b) P. falciparum (W2 strain) IC₅₀ 13.30 nM nih.gov

This table presents the efficacy of specific piperidine derivatives against the parasites that cause Chagas disease and malaria.

Central Nervous System Activities (e.g., Analgesic, Anti-Parkinsonian, Antidyskinetic, Anxiolytic, Antidepressant, Neuroprotective)

Derivatives of this compound are part of the broader class of piperidine compounds, which have been extensively investigated for their diverse pharmacological effects on the central nervous system (CNS). escholarship.orgnih.govanalesdepediatria.org The unique structural characteristics of the piperidine ring allow it to serve as a versatile scaffold in the design of new therapeutic agents. analesdepediatria.orgnih.gov The introduction of a fluorobenzyl group can further influence the pharmacokinetic and pharmacodynamic properties, such as the ability to cross the blood-brain barrier and interact with specific neural receptors. escholarship.org Research has explored the potential of these derivatives in treating a wide array of neurological and psychiatric conditions. nih.govanalesdepediatria.org

Analgesic Activity: Piperidine derivatives have a long history in the development of analgesic drugs, acting on pain perception pathways within the CNS. escholarship.orgnih.gov Research into various substituted piperidine compounds has shown that specific modifications to the piperidine ring and its substituents can lead to significant pain-relieving effects. nih.gov For instance, studies on certain alkyl piperidine derivatives have demonstrated potent analgesic activity, in some cases exceeding that of standard drugs. nih.gov The inclusion of a substituted benzyl (B1604629) ring is a common strategy in this area of research. nih.gov While direct studies on this compound for analgesia are not extensively detailed in the provided context, the general class of fluorobenzyl piperidine derivatives is considered promising for developing new analgesic agents. escholarship.org

Anti-Parkinsonian and Antidyskinetic Activities: Computer-aided predictions and in-silico studies have suggested that piperidine derivatives have potential as treatments for neurodegenerative conditions like Parkinson's disease. analesdepediatria.org These studies predict that such compounds may exhibit anti-parkinsonian and anti-dyskinetic activities. analesdepediatria.org The mechanism is thought to involve the modulation of neurotransmitter systems that are dysregulated in these disorders. analesdepediatria.org For example, haloperidol, a well-known antipsychotic with a piperidine structure, also functions as an antidyskinesia agent through its potent antagonism of the dopamine D2 receptor. nih.gov This highlights the potential of the piperidine scaffold in developing drugs that target the motor symptoms associated with Parkinson's disease and other movement disorders.

Anxiolytic and Antidepressant Activities: Several studies have focused on the anxiolytic and antidepressant potential of piperidine derivatives. escholarship.orgmdpi.comnih.gov Research on specific fluorinated arylpiperazinylalkyl derivatives of other complex heterocyclic systems has shown potent anxiolytic and antidepressant effects in preclinical models, with some compounds showing greater potency than reference drugs like diazepam. mdpi.com The serotonergic system is a key target for these actions, with many active compounds showing affinity for serotonin receptors. mdpi.comnih.gov The structural similarity of this compound to compounds known to interact with serotonin receptors suggests its potential for anxiolytic or antidepressant effects. Current time information in Bangalore, IN. Furthermore, some novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have demonstrated significant antidepressant-like activity in animal models, likely through serotonergic mechanisms. nih.gov

Neuroprotective Activities: The potential for piperidine derivatives to act as neuroprotective agents has also been a subject of investigation. analesdepediatria.orgnih.gov In-silico analyses predict that certain piperidine compounds could offer neuroprotective effects, which is crucial for treating neurodegenerative diseases where neuronal loss is a key pathological feature. analesdepediatria.org The ability of these compounds to interact with various CNS targets, including neurotransmitter receptors and ion channels, may contribute to these protective effects. analesdepediatria.orgnih.gov

Table 1: Summary of CNS Activities of Piperidine Derivatives

Pharmacological ActivityResearch Findings SummaryTarget Systems/Mechanisms (Putative)Reference Compounds/Derivatives
Analgesic Derivatives show significant and long-lasting pain relief in preclinical models. nih.govCentral nervous system pain pathways. escholarship.org2-hydroxy-ethyl-1-[(4- fluoro phenyl)-2-oxoethyl]-piperidinium bromide nih.gov
Anti-Parkinsonian In-silico studies predict activity against neurodegenerative processes. analesdepediatria.orgDopaminergic system modulation; Neurotransmitter uptake inhibition. analesdepediatria.orgnih.govGeneral piperidine derivatives. analesdepediatria.org
Antidyskinetic Known piperidine-containing drugs exhibit antidyskinetic properties. nih.govDopamine receptor antagonism (e.g., D2). nih.govHaloperidol nih.gov
Anxiolytic Certain derivatives show potent anti-anxiety effects, sometimes greater than diazepam. mdpi.comSerotonin receptor modulation. mdpi.comCurrent time information in Bangalore, IN.8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione mdpi.com
Antidepressant Significant antidepressant-like effects observed in forced swim and tail suspension tests. mdpi.comnih.govSerotonergic system modulation. mdpi.comnih.gov1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives nih.gov
Neuroprotective Computer-aided analysis suggests potential for neuroprotective effects. analesdepediatria.orgModulation of various CNS receptors and ion channels. analesdepediatria.orgGeneral piperidine derivatives. analesdepediatria.orgnih.gov

Targeting of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Consequently, dual inhibitors targeting both ALK and ROS1 have become an important class of anticancer drugs. The piperidine ring is a key structural component in several of these inhibitors.

The first-generation ALK/ROS1 dual inhibitor, Crizotinib, features a piperidine moiety in its structure. While the piperidine fragment in Crizotinib may not form direct bonds with the active site of the kinase, its inclusion was found to be optimal for achieving the desired pharmacological properties compared to other substituents. The development of next-generation ALK inhibitors has also incorporated the piperidine scaffold. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors to overcome clinical resistance to Crizotinib. In the chiral optimization of these newer inhibitors, piperidine derivatives like (S or R)-ethyl piperidine-3-carboxylate were used as starting materials, highlighting the essential role of the piperidine ring in the design process.

Furthermore, efforts to develop novel ALK inhibitors with improved properties, such as better penetration of the blood-brain barrier, have led to the synthesis of fluoroethyl analogues of existing drugs like Crizotinib and Alectinib. These examples underscore the importance of the piperidine ring as a foundational element in the structure of potent and selective ALK and ROS1 inhibitors. The this compound structure shares the core piperidine feature, suggesting its potential as a scaffold for the synthesis of new kinase inhibitors, although specific research on this exact derivative for ALK/ROS1 inhibition is not detailed in the provided context.

Table 2: Role of Piperidine Derivatives in Targeting ALK and ROS1

Inhibitor/Derivative ClassRole of Piperidine MoietyTarget KinasesKey Research Findings
Crizotinib Integral structural component, optimal for pharmacological properties.ALK, ROS1, c-METFirst approved dual ALK/ROS1 inhibitor containing a piperidine ring. The piperidine ring is exposed to the solvent, making it a site for linker attachment in developing degraders.
Alectinib Second-generation inhibitor with a different core structure but still within the broader class of heterocyclic compounds used for ALK inhibition.ALKShows higher potency and efficacy against CNS metastases compared to Crizotinib.
Ceritinib Contains a piperidine ring that protrudes toward the solvent front, similar to Crizotinib.ALK, ROS1The piperidine nitrogen is an ideal site for tethering linkers to create targeted protein degraders.
2-amino-4-(1-piperidine) pyridine derivatives Essential for chiral optimization and used as starting components.ALK, ROS1Designed as dual inhibitors to overcome Crizotinib resistance.

Computational Chemistry and in Silico Modeling in 2 3 Fluoro Benzyl Piperidine Research

Target Prediction Methodologies (e.g., SwissTargetPrediction, PASS)

A crucial first step in characterizing a novel compound is identifying its most likely biological targets. Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are frequently employed for this purpose. clinmedkaz.orgclinmedkaz.org These platforms operate on the principle of chemical similarity, comparing the structure of a query molecule, such as 2-(3-fluoro-benzyl)-piperidine, to large databases of known bioactive ligands. scispace.com

SwissTargetPrediction, for example, generates a list of probable protein targets based on a combination of 2D and 3D similarity measures. scispace.com For piperidine (B6355638) derivatives, this can reveal potential interactions with a wide array of protein classes. clinmedkaz.orgclinmedkaz.org The PASS tool complements this by predicting a broad spectrum of possible biological activities, including pharmacological effects and mechanisms of action. clinmedkaz.orgclinmedkaz.org

Studies on various modified piperidine derivatives have shown that these compounds are predicted to interact with diverse targets, providing a wide range of potential biological activities. clinmedkaz.orgclinmedkaz.org These in silico predictions are critical for guiding subsequent preclinical studies and experimental validation. clinmedkaz.org

Table 1: Predicted Target Classes for Piperidine Scaffolds via In Silico Tools

Predicted Target ClassExamples of Potential TargetsPrediction Tool Used
EnzymesAcetylcholinesterase, Tyrosinase, ProteasesSwissTargetPrediction, PASS clinmedkaz.orgnih.govrsc.org
G-protein coupled receptors (GPCRs)Histamine H3 Receptor, Muscarinic M1 ReceptorSwissTargetPrediction clinmedkaz.orgnih.gov
Ion ChannelsVoltage-gated sodium channelsSwissTargetPrediction, PASS clinmedkaz.orgclinmedkaz.org
TransportersNeurotransmitter transportersPASS clinmedkaz.org

This table is illustrative of targets predicted for piperidine-containing compounds using the mentioned methodologies.

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Schrödinger Drug Discovery Suite, Glide)

Once potential targets are identified, molecular docking is used to predict the binding conformation and affinity of the ligand within the protein's active site. The Schrödinger Drug Discovery Suite, featuring the Glide docking program, is a powerful tool for this type of analysis. schrodinger.comschrodinger.com Glide employs a hierarchical search algorithm to explore the ligand's conformational space and ranks the resulting poses using a sophisticated scoring function (GlideScore) to estimate binding affinity. schrodinger.comresearchgate.net

This process involves preparing a high-resolution structure of the target receptor and docking the 3D structure of this compound into its binding pocket. nih.gov The analysis of the resulting docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, in studies of other piperidine-based compounds, docking has been used to rationalize structure-activity relationships and clarify the binding mode of potent inhibitors against targets like tyrosinase and the sigma-1 receptor. nih.govnih.gov The insights gained are instrumental for structure-based drug design and optimizing lead compounds.

Table 2: Example Molecular Docking Results for Piperidine Derivatives

Compound SeriesTarget ProteinDocking SoftwareNoteworthy Finding
4-(4-fluorobenzyl)piperidine derivativesTyrosinaseSchrödinger SuiteIdentified a mixed-type inhibitor (2d) with an IC50 of 7.56 μM and clarified its binding mode. nih.gov
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole derivativesCDK8Not specifiedShowed good binding affinity ranging from -8.7 to -10.3 kcal/mol. tandfonline.com
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)Glide (Schrödinger)Deciphered the binding mode of a potent S1R agonist. nih.gov

This table presents findings from studies on related piperidine compounds to illustrate the application and output of molecular docking analyses.

Conformational Analysis and Energy Landscape Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in solution and, crucially, when binding to a target. nih.gov The ensemble of these conformations and their relative energies defines the molecule's energy landscape. nih.gov

In Silico Assessment of Drug Likeness and Biological Relevance

Beyond target affinity, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools play a significant role in predicting these properties early in the discovery process, a practice known as assessing "drug-likeness." nih.govmdpi.com

Table 3: Key Parameters for In Silico Drug-Likeness Assessment (Lipinski's Rule of Five)

ParameterRule for Good Oral BioavailabilityRelevance
Molecular Weight (MW)≤ 500 DaInfluences size-dependent absorption and diffusion.
LogP (Octanol-water partition coefficient)≤ 5Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors≤ 5Impacts solubility and membrane passage.
Hydrogen Bond Acceptors≤ 10Influences solubility and binding interactions.

This table outlines the standard Lipinski's Rule of Five parameters used to assess the drug-likeness of compounds like this compound.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques (e.g., IR, 1H NMR, 19F NMR, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural elucidation of 2-(3-Fluoro-benzyl)-piperidine. Each technique offers unique insights into the molecular framework.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the analysis of related N-benzyl piperidine (B6355638) derivatives reveals distinct peaks corresponding to C-H stretching in the aromatic ring, aliphatic C-H stretching of the piperidine and benzyl (B1604629) groups, and C-N stretching. sphinxsai.comepo.org A crucial absorption band would be that of the C-F bond, confirming the presence of the fluorine substituent. sphinxsai.com The N-H stretch of the secondary amine in the piperidine ring would also be a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural analysis in organic chemistry.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, the spectrum would display signals for the protons on the aromatic ring, the methylene (B1212753) protons of the benzyl group, and the protons of the piperidine ring. sphinxsai.comnih.gov The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would help establish the connectivity between adjacent atoms.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential technique. nih.gov It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. sphinxsai.comnih.gov This analysis definitively confirms the presence and position of the fluorine substituent on the benzyl group. sphinxsai.com In studies of related fluorinated piperidines, a single peak in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom. sphinxsai.combeilstein-journals.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₂H₁₆FN), mass spectrometry would confirm the molecular ion peak corresponding to its molecular weight (193.26 g/mol ). sphinxsai.comsigmaaldrich.com The fragmentation pattern would likely show cleavage at the bond between the benzyl group and the piperidine ring, providing further structural evidence. sphinxsai.comnih.gov

Table 1: Summary of Spectroscopic Data Interpretation for this compound

Technique Parameter Expected Observation Purpose
IR Spectroscopy Wavenumber (cm⁻¹) Characteristic peaks for N-H, aromatic C-H, aliphatic C-H, and C-F bonds. Functional Group Identification
¹H NMR Chemical Shift (δ, ppm) Signals corresponding to aromatic, piperidine, benzyl, and N-H protons. Structural Elucidation
¹⁹F NMR Chemical Shift (δ, ppm) A single signal confirming the fluorine's presence and chemical environment. Confirmation of Fluorine
Mass Spectrometry Mass-to-charge (m/z) Molecular ion peak (M⁺) and characteristic fragment ions. Molecular Weight and Structure Verification

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatographic methods are indispensable for the purification of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions. sphinxsai.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized. This allows for the determination of the optimal reaction time. sphinxsai.com

Column Chromatography: For the purification of the synthesized compound, column chromatography is the standard method employed. sphinxsai.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture like hexane (B92381) and ethyl acetate, is passed through the column. sphinxsai.comrsc.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of pure this compound. sphinxsai.com

Table 2: Chromatographic Methods for this compound

Method Stationary Phase Mobile Phase (Eluent) Application
Thin-Layer Chromatography (TLC) Silica Gel Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) Reaction Monitoring
Column Chromatography Silica Gel Gradient or isocratic mixture of solvents (e.g., Hexane/Ethyl Acetate) Purification of Final Compound

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula (C₁₂H₁₆FN) to verify the compound's purity and empirical formula. sphinxsai.com For a pure sample of this compound, the experimentally determined percentages should closely match the calculated values. sphinxsai.comepo.org

Table 3: Elemental Analysis Data for this compound (C₁₂H₁₆FN)

Element Molecular Formula Contribution Calculated Mass %
Carbon (C) 12 74.57%
Hydrogen (H) 16 8.34%
Fluorine (F) 1 9.83%
Nitrogen (N) 1 7.25%

Future Research Directions and Translational Perspectives for 2 3 Fluoro Benzyl Piperidine

Development of Highly Selective Pharmacological Probes for Specific Targets

The development of highly selective pharmacological probes is a cornerstone of modern drug discovery, enabling the precise interrogation of biological systems. For 2-(3-fluoro-benzyl)-piperidine and its derivatives, creating such probes is essential to delineate their specific interactions with molecular targets. These probes, often incorporating isotopic labels or fluorescent tags, allow researchers to track the compound's distribution, binding affinity, and engagement with its target proteins in complex biological environments.

A key strategy in developing these probes involves the strategic modification of the this compound core structure. For instance, introducing a radiolabel, such as fluorine-18 (B77423) (¹⁸F), would enable positron emission tomography (PET) imaging studies. This technique provides a non-invasive, quantitative assessment of drug distribution and target occupancy in preclinical models and eventually in human subjects. The synthesis of such radiolabeled probes requires careful consideration to ensure that the modification does not significantly alter the compound's pharmacological properties.

Furthermore, the creation of probes with photo-activatable groups can facilitate target identification through photo-affinity labeling. Upon exposure to UV light, these probes form a covalent bond with their target protein, allowing for its isolation and identification via proteomic techniques. This approach is invaluable for discovering novel binding partners and understanding the off-target effects of this compound analogues.

Probe TypeApplicationKey Considerations
Radiolabeled (e.g., ¹⁸F)PET Imaging, Biodistribution studiesMinimal structural perturbation, efficient radiolabeling chemistry
Fluorescently TaggedIn vitro imaging, binding assaysChoice of fluorophore, potential for steric hindrance
Photo-affinity LabelsTarget identification and validationPhotochemical stability, reactivity of the photo-activatable group

Elucidation of Novel Molecular Targets and Pathways of Action

While the piperidine (B6355638) scaffold is known to interact with a variety of receptors and enzymes in the central nervous system, the specific molecular targets of this compound are not yet fully characterized. clinmedkaz.org Future research will focus on identifying these targets to understand its mechanism of action and therapeutic potential. The unique chemical structure of piperidine allows it to be a versatile base for creating new compounds with a range of potential pharmacological effects. clinmedkaz.org

One approach to target elucidation is through high-throughput screening against a panel of known biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of piperidine have shown activity against targets such as the serotonin (B10506) transporter and voltage-gated sodium channels. clinmedkaz.org Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the three-dimensional structure of this compound. clinmedkaz.org These in silico predictions can then be validated experimentally.

Unbiased approaches, such as chemical proteomics, offer a powerful tool for identifying novel targets. This involves immobilizing a derivative of this compound onto a solid support and using it to "fish" for binding partners from cell or tissue lysates. The captured proteins can then be identified by mass spectrometry. This method has the potential to uncover previously unknown interactions and pathways modulated by the compound. The insights gained from these studies will be crucial for guiding the development of this compound-based therapies for specific diseases.

Optimization of Preclinical Efficacy and Selectivity Profiles for Therapeutic Applications

The journey of a promising compound from a "hit" to a viable drug candidate involves rigorous preclinical optimization of its efficacy and selectivity. For this compound, this process will involve systematic structural modifications to enhance its desired therapeutic effects while minimizing off-target activities. Structure-activity relationship (SAR) studies are central to this effort, where variations in the fluoro-benzyl and piperidine moieties are explored to improve potency and selectivity. nih.gov

For instance, altering the position of the fluorine atom on the benzyl (B1604629) ring or introducing other substituents can significantly impact binding affinity and functional activity at a specific target. nih.gov Similarly, modifications to the piperidine ring can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). A study on benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists found that a 3-fluorobenzyl group demonstrated good activity and selectivity against other dopamine receptors. nih.gov

Preclinical evaluation in relevant animal models of disease is essential to demonstrate in vivo efficacy. For example, if this compound is being developed for a neurological disorder, its ability to cross the blood-brain barrier and engage its target in the brain would be a critical parameter to assess. researchgate.net The development of a phosphate (B84403) prodrug of a related piperidine-containing compound, for instance, was pursued to improve aqueous solubility for intravenous administration. researchgate.net These studies provide the necessary data to establish a therapeutic window and to support the progression of the compound into clinical trials.

Optimization StrategyGoalExample
Structure-Activity Relationship (SAR)Enhance potency and selectivityModifying substituents on the benzyl and piperidine rings nih.gov
ADME ProfilingImprove pharmacokinetic propertiesAssessing metabolic stability and blood-brain barrier penetration
In Vivo Efficacy StudiesDemonstrate therapeutic effect in disease modelsTesting in animal models of neurological or psychiatric disorders

Exploration of Novel Synthetic Routes for Diverse and Complex Analogues

The ability to synthesize a wide array of analogues of this compound is crucial for exploring its chemical space and for optimizing its pharmacological properties. Future research will likely focus on developing more efficient and versatile synthetic routes to access diverse and structurally complex derivatives. Piperidines are important synthetic fragments in drug design and play a significant role in the pharmaceutical industry. mdpi.com

Recent advances in synthetic organic chemistry offer new tools for the construction of substituted piperidine rings. mdpi.com For example, catalytic asymmetric synthesis can be employed to produce enantiomerically pure isomers of this compound, which is important as different stereoisomers can exhibit distinct pharmacological activities. mdpi.com Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could also be utilized to generate libraries of analogues for high-throughput screening. mdpi.com

Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods allow for the direct modification of the this compound scaffold at a late stage in the synthesis, enabling the rapid generation of a diverse set of analogues without the need to re-synthesize the entire molecule from scratch. The development of novel synthetic methodologies will not only accelerate the discovery of new drug candidates but also provide access to previously inaccessible chemical space.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

These models can be used to predict the pharmacological properties of virtual compounds, including their binding affinity for specific targets, their ADME profiles, and their potential toxicity. This allows for the in silico screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingUsing existing data to predict properties of new compoundsPrioritize synthesis of promising analogues, reduce experimental costs
Virtual ScreeningIn silico screening of large compound librariesRapidly identify potential hits from vast chemical spaces
De Novo DesignGenerative models to create novel molecules with desired propertiesDiscover novel and potent chemical scaffolds
QSAR AnalysisQuantitative Structure-Activity Relationship analysis to understand how chemical structure relates to biological activity. pnnl.govGuide the optimization of lead compounds.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Fluoro-benzyl)-piperidine, and how can purity (>95%) be ensured?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 3-fluorobenzyl chloride with piperidine in a polar aprotic solvent (e.g., DCM) under nitrogen, using a base like NaOH to deprotonate intermediates .
  • Step 2: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95% by area normalization) .
    Critical Note: Monitor reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) to avoid over-alkylation byproducts.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Key signals include δ ~7.4 ppm (aromatic protons from 3-fluoro-benzyl) and δ ~2.8 ppm (piperidine CH₂ adjacent to N) .
  • LC-MS: Confirm molecular ion [M+H]⁺ at m/z 224.1 (calculated). Use ESI+ mode with a C18 column and 0.1% formic acid in water/acetonitrile .
  • Elemental Analysis: Validate stoichiometry (e.g., C: 64.27%, H: 6.71%, N: 6.25%) .

Advanced: How can computational modeling predict reactivity or stability of this compound in novel reaction environments?

Answer:

  • Quantum Chemical Calculations (DFT): Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • MD Simulations: Assess stability in solvents (e.g., water vs. DMSO) by analyzing radial distribution functions (RDFs) and solvation free energies .
    Case Study: A 2024 study optimized reaction pathways for fluorinated piperidines using transition-state modeling, reducing trial-and-error experiments by 40% .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Answer:

  • Variable Temperature (VT-NMR): Detect dynamic processes (e.g., ring puckering in piperidine) by observing coalescence of split peaks at elevated temperatures .
  • 2D NMR (COSY, NOESY): Identify through-space couplings (e.g., between benzyl protons and piperidine CH₂ groups) .
    Example: A 2023 study attributed anomalous ¹³C shifts to fluorine’s inductive effects on the benzyl ring’s electron density .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: In airtight containers under inert gas (N₂/Ar), away from oxidizers. Shelf life: 12 months at –20°C .
    Emergency Response: For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design factorial experiments for optimizing reaction yields with fluorinated intermediates?

Answer:

  • 2³ Factorial Design: Vary temperature (25–60°C), solvent polarity (DCM vs. THF), and catalyst loading (0.5–2 mol%). Analyze main effects and interactions using ANOVA .
  • Response Surface Methodology (RSM): Identify optimal conditions (e.g., 45°C, 1.5 mol% catalyst in THF) for >90% yield .
    Data Table:
FactorLow Level (-1)High Level (+1)
Temp.25°C60°C
SolventDCMTHF
Catalyst0.5 mol%2 mol%

Advanced: How does fluorination at the 3-position of the benzyl group influence biological activity compared to other isomers?

Answer:

  • SAR Studies: Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Compare logP values: 3-Fluoro (logP 2.1) vs. 4-Fluoro (logP 2.3) .
  • Enzyme Assays: Test inhibition of acetylcholinesterase (AChE) or kinase targets. A 2020 study showed 3-fluoro derivatives had 10x higher IC₅₀ than 2-fluoro analogs .

Basic: What are the best practices for scaling up synthesis from milligram to gram scale?

Answer:

  • Reactor Choice: Use jacketed reactors with precise temperature control (±1°C).
  • Workflow:
    • Pilot run at 1g scale to validate safety and yield .
    • Optimize stirring rate (≥500 rpm) to ensure homogeneity .
    • Implement in-line FTIR for real-time monitoring of intermediates .

Advanced: How to analyze degradation products under accelerated stability conditions?

Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Analyze via LC-MS/MS to identify hydrolyzed (e.g., piperidine ring opening) or oxidized products .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf life at 25°C .

Advanced: Can machine learning predict novel derivatives of this compound with enhanced properties?

Answer:

  • Data Curation: Compile datasets (e.g., IC₅₀, logP, synthetic yields) from PubChem and ChEMBL .
  • Model Training: Use graph neural networks (GNNs) to map structure-activity relationships. A 2023 model achieved R² = 0.85 in predicting solubility .

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2-(3-Fluoro-benzyl)-piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.